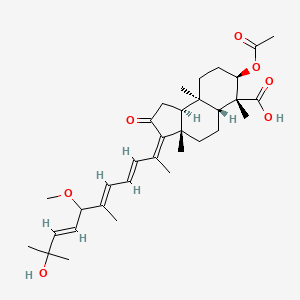
orbiculin G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orbiculin G is a dihydroagarofuran sesquiterpenoid that consists of dihydro-beta-agarofuran substituted by an acetoxy group at position 1 and benzoyloxy groups at positions 2, 6 and 9 (the 1beta,2beta,6alpha,9alpha stereoisomers). Isolated from the roots of Celastrus orbiculatus and Microtropis fokienensis and exhibits cytotoxic and antitubercular properties. It has a role as an antineoplastic agent, an antitubercular agent, a NF-kappaB inhibitor and a plant metabolite. It is a benzoate ester, a bridged compound, an acetate ester, a cyclic ether, a dihydroagarofuran sesquiterpenoid and an organic heterotricyclic compound.
Scientific Research Applications
Translational Research and Nursing Science
Orbiculin G's role in healthcare science is indirectly illuminated through the broader context of basic research in healthcare sciences, which often explores molecular, cellular, and organismal processes. The integration of basic research findings, possibly including those related to orbiculin G, into clinical practice is a key aspect of translational research. Nurse scientists contribute significantly to this integration, potentially including orbiculin G-related studies (Grady, 2010).
Antimetastatic Effects in Gastric Adenocarcinoma
Orbiculin G, derived from Celastrus orbiculatus, has been studied for its potential antimetastatic effects in gastric adenocarcinoma. Research has shown that orbiculin G can inhibit epithelial–mesenchymal transition (EMT) and the NF-κB/Snail signaling pathway in gastric cancer cells, suggesting its utility as a novel anticancer agent for treating metastasis in gastric cancer (Zhu et al., 2015).
Self-Monitoring of Blood Glucose
In the context of diabetes research, particularly self-monitoring of blood glucose (SMBG), orbiculin G's potential applications are not directly mentioned. However, the broader field of diabetes management and research, including SMBG, offers a relevant backdrop for considering how orbiculin G might be integrated into clinical protocols or therapeutic regimens (Klonoff et al., 2008).
Enantiodivergent Protocol in Synthesis
The development of an enantiodivergent protocol from R-(-)-carvone for the synthesis of dihydroagarofuran sesquiterpenoid 1-deacetoxy-ent-orbiculin A demonstrates the chemical synthesis capabilities related to orbiculin G. This approach showcases the potential for synthetic modification and application in various research contexts (Rajendran & Mehta, 2015).
Nutritional and Health Arena
Orbiculin G's implications in nutrition and health, while not directly outlined, could be explored through the lens of nutrigenomics and other omics technologies. These approaches offer ways to understand the interaction between diet, including potentially orbiculin G-containing substances, and metabolism (Zhang et al., 2008).
properties
Product Name |
orbiculin G |
|---|---|
Molecular Formula |
C38H40O9 |
Molecular Weight |
640.7 g/mol |
IUPAC Name |
[(1S,2R,4S,5R,6R,7S,9R,12R)-5-acetyloxy-7,12-dibenzoyloxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-4-yl] benzoate |
InChI |
InChI=1S/C38H40O9/c1-23-21-29(44-33(40)25-15-9-6-10-16-25)32(43-24(2)39)37(5)30(45-34(41)26-17-11-7-12-18-26)22-28-31(38(23,37)47-36(28,3)4)46-35(42)27-19-13-8-14-20-27/h6-20,23,28-32H,21-22H2,1-5H3/t23-,28-,29+,30+,31-,32+,37-,38-/m1/s1 |
InChI Key |
ULAZFRGMLIIKAD-MNRUEBDGSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1CC(C(C2(C13C(C(CC2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



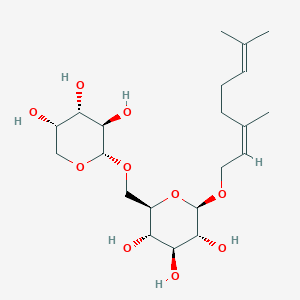

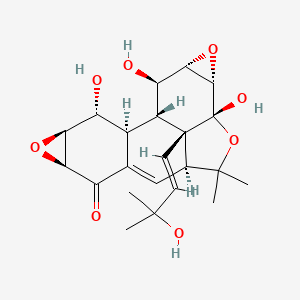
![(4Z,10E,12E,14E)-6,28-Dihydroxy-16-methoxy-5,7-dimethyl-18,24-dioxo-22-thia-19,25-diazatricyclo[18.7.1.0(21,26)]octacosa-1(28),4,10,12,14,20,26-heptaen-8-yl 1-[(1-cyclohexen-1-ylcarbonyl)amino]cyclopropanecarboxylate](/img/structure/B1246069.png)
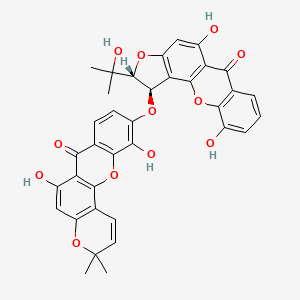

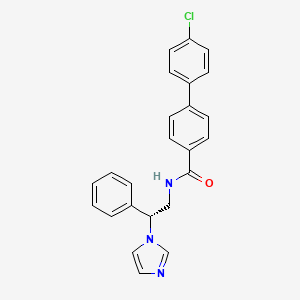
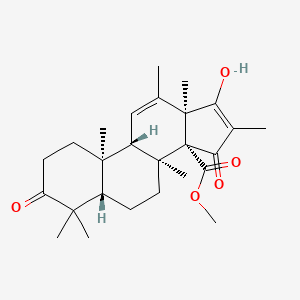


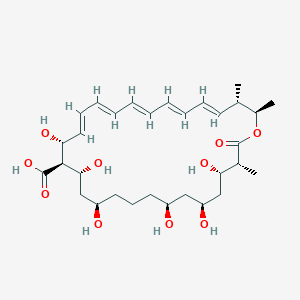
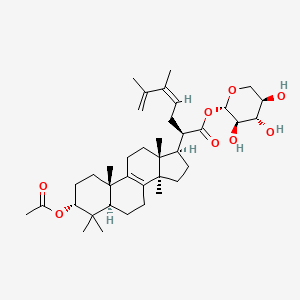
![(1E,3S,4S,9S,10R,14R)-9,14-dihydroxy-14-(methoxymethyl)-4,10-dimethyl-6-propan-2-yltricyclo[9.3.0.03,7]tetradeca-1,6-dien-5-one](/img/structure/B1246081.png)
